molecular formula C14H17N3O3S B2689842 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923695-29-8

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2689842
CAS No.: 923695-29-8
M. Wt: 307.37
InChI Key: OAMLMCNMDDEOBP-UHFFFAOYSA-N
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Description

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring fused with a furan ring, along with a butylamino group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.

  • Attachment of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution reactions. For instance, the thiazole intermediate can be reacted with butylamine in the presence of a suitable base to form the butylamino derivative.

  • Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. This step often involves the use of acidic catalysts to facilitate the cyclization process.

  • Coupling of the Thiazole and Furan Rings: : The final step involves the coupling of the thiazole and furan rings. This can be achieved through various methods, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the butylamino group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The thiazole and furan rings are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • N-(4-(2-(propylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Uniqueness

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the butylamino group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This makes it potentially more effective in biological applications compared to its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-3-6-15-12(18)8-10-9-21-14(16-10)17-13(19)11-5-4-7-20-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMLMCNMDDEOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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